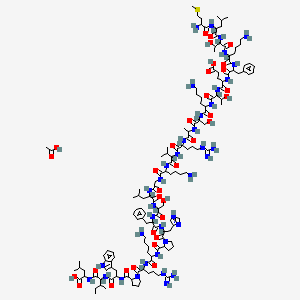
4-Hydrazinyl-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazinyl-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide is a chemical compound that features a hydrazine group attached to a benzenesulfonamide structure, with a pyrazole ring substituted at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine and 1,3-diketones, under acidic or basic conditions.
Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting the pyrazole derivative with benzenesulfonyl chloride in the presence of a base like triethylamine.
Hydrazine Substitution: The final step involves the substitution of a hydrazine group onto the benzenesulfonamide structure, which can be achieved through nucleophilic substitution reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydrazinyl-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The hydrazine and sulfonamide groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate
Major Products
Azo Compounds: Formed through oxidation of the hydrazine group.
Amines: Resulting from the reduction of the sulfonamide group.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions
Applications De Recherche Scientifique
4-Hydrazinyl-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antileishmanial and antimalarial agent
Materials Science: The compound’s unique structure makes it a candidate for use in corrosion inhibitors and other industrial applications.
Biological Studies: It is used in studies related to enzyme inhibition and molecular modeling
Mécanisme D'action
The mechanism of action of 4-Hydrazinyl-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-Pyrazol-1-yl)benzenesulfonamide: Similar structure but lacks the hydrazine group.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the pyrazole ring but have different substituents and applications.
Uniqueness
4-Hydrazinyl-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide is unique due to its combination of a hydrazine group, a pyrazole ring, and a benzenesulfonamide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H13N5O2S |
|---|---|
Poids moléculaire |
267.31 g/mol |
Nom IUPAC |
4-hydrazinyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H13N5O2S/c1-15-7-6-10(13-15)14-18(16,17)9-4-2-8(12-11)3-5-9/h2-7,12H,11H2,1H3,(H,13,14) |
Clé InChI |
FLRXPXNSJRZJEI-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'~1~,N'~6~-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide](/img/structure/B14797021.png)

![[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetic acid](/img/structure/B14797031.png)


![4-[3-[(2-Methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]benzoic acid](/img/structure/B14797044.png)
![2-(4-chlorophenyl)-N-{[4-(diphenylmethyl)piperazin-1-yl]carbonothioyl}acetamide](/img/structure/B14797045.png)


![Butanedioic acid;2-[[4-[4-pyridin-4-yl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]phenoxy]methyl]quinoline](/img/structure/B14797053.png)
![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol;chloride](/img/structure/B14797056.png)


